Dimethyl 4-methylidene-L-glutamate
Description
Properties
CAS No. |
61541-22-8 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl (2S)-2-amino-4-methylidenepentanedioate |
InChI |
InChI=1S/C8H13NO4/c1-5(7(10)12-2)4-6(9)8(11)13-3/h6H,1,4,9H2,2-3H3/t6-/m0/s1 |
InChI Key |
OBDZJJPETILDCB-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC(=C)C(=O)OC)N |
Canonical SMILES |
COC(=O)C(CC(=C)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Pyroglutamic Acid Derivatization (US Patent 6977311B2)
The patented route begins with L-pyroglutamic acid (1), which undergoes sequential protection of its amine and carboxylate groups (Scheme 1). Protection employs tert-butoxycarbonyl (BOC) for the amine and methyl esters for the carboxylate, yielding diprotected pyroglutamate (2). Subsequent enamine formation via reaction with N,N-dimethylformamide diisopropyl acetal at 105–115°C introduces the methylidene group, forming a 4-enamine intermediate (3). Hydrolysis with HCl and reduction in basic media (e.g., LiOH) yield 4-methylene-L-pyroglutamate (5), which undergoes base-mediated ring-opening (LiOH, THF) to linear dimethyl 4-methylidene-L-glutamate (8).
Key Data :
- Yield : 98% (post-purification)
- Purity : >99% (HPLC)
- Critical Step : Enamine formation at 110°C minimizes by-products.
Triphosgene-Mediated Esterification (ChemicalBook)
An alternative route esterifies L-glutamic acid directly using triphosgene (bis(trichloromethyl) carbonate) in ethanol. While optimized for diethyl esters, adapting conditions to methanol affords dimethyl esters:
- Activation : L-glutamic acid reacts with triphosgene (0.8 equiv) at 70–75°C for 5 h.
- Esterification : Methanol introduces methyl groups, followed by HCl gas to precipitate the hydrochloride salt.
- Purification : Recrystallization in methyl tert-butyl ether yields the dimethyl ester.
Key Data :
- Yield : 98% (diethyl analog)
- Reagent Ratio : 1:0.8 (glutamic acid:triphosgene)
- Limitation : Requires strict temperature control to avoid over-carbonylation.
Stereoselective Allylation (Organic Syntheses)
Though designed for allylated derivatives, this method informs methylidene synthesis via lithium dienolate intermediates . Protecting L-glutamate’s amine as BOC, treatment with LiHMDS generates a dienolate, which reacts with methylidenation agents (e.g., formaldehyde equivalents). Anti-selective addition ensures the (2S,4S) configuration, critical for biological activity.
Key Data :
- By-products : Self-condensed adducts (4% yield) under suboptimal conditions.
- Optimization : 2.3 equiv LiHMDS and −78°C minimize by-products.
Reaction Optimization and Challenges
Temperature and Reagent Sensitivity
Protecting Group Strategies
- BOC vs. FMOC : BOC’s acid-lability simplifies deprotection post-methylidenation, whereas FMOC requires piperidine, risking ester saponification.
- Ester Stability : Methyl esters resist hydrolysis during enamine reduction, unlike ethyl analogs.
Purification and Characterization
Isolation Protocols
Analytical Data
Table 1: Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 5.72 (s, 1H, CH₂=), 3.76 (s, 6H, OCH₃) | |
| IR (cm⁻¹) | 1740 (C=O), 1650 (C=C) | |
| [α]D²⁵ | +24.5° (c=1, H₂O) |
Applications in Drug Development
This compound’s primary application lies in synthesizing MDAM, where it couples with pteroic acid via carbodiimide-mediated amidation. The methylidene group’s conjugation stabilizes the transition state in thymidylate synthase inhibition, enhancing anticancer activity compared to non-methylidenated analogs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-methylidene-L-glutamate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-methylidene-L-glutamate (C8H13NO4) is a chemical compound with potential applications in synthesizing other compounds, particularly in medicinal chemistry .
Scientific Research Applications
- Synthesis of L-MDAM : this compound is a critical intermediate in synthesizing L-methylene-10-deazaaminopterin (L-MDAM), an investigational antitumor agent undergoing human clinical trials for cancer treatment . L-MDAM is composed of a pteroic acid part and an amino acid part, with L-methylene-glutamic acid forming the amino acid component .
-
Process for Synthesizing L-Amino Acids : this compound is used in a process for synthesizing substantially enantiomerically pure L-amino acids, particularly L-γ-methylene glutamic acid, and its esters and salts . The synthesis involves derivatizing pyroglutamic acid or its ester to add a methylene moiety, followed by decyclization of the pyroglutamate to form the linear glutamic acid or ester .
- ** схемы 1 and 2**: Scheme 1 illustrates the synthesis of 4-methylene-L-pyroglutamic acid 5 from L-pyroglutamic acid 1, involving protection of nitrogen and carboxylic acid functional groups . Scheme 2 shows the conversion of 4-methylene pyroglutamate 5 to 4-methylene-L-glutamic acid and its salts and esters (6-8) . This involves reacting pyroglutamate 5 with a strong base, followed by acidification to produce the N-protected linear L-glutamic acid derivative (L-Glu) 6. Protected L-Glu 6 is then deprotected to form L-Glu salt 7, which is esterified to produce the final product 8 .
- Glutamate Modulator studies : Studies suggest that glutamate modulators, such as Riluzole, can affect cerebral glucose metabolism . Riluzole increased levels of glutamate-C4, GABA-C2, and glutamine-C4 in the hippocampus and prefrontal cortex, which indicates increased glucose oxidative metabolism and glutamate/glutamine cycling between neurons and astroglia .
- Depolarizing Agent: Methylene-L-glutamic acid is a depolarizing agent in the rat spinal cord, suggesting potential CNS activity and the development of agents to treat various CNS disorders .
Additional Information
Mechanism of Action
The mechanism of action of dimethyl 4-methylidene-L-glutamate involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The key distinction between dimethyl 4-methylidene-L-glutamate and its analogs lies in the substituents at the 4-position and ester groups:
| Compound Name | CAS Number | Molecular Formula | 4-Position Substituent | Ester Groups | Key Functional Features |
|---|---|---|---|---|---|
| This compound | Not available | C₈H₁₁NO₅⁺ | Methylidene (CH₂=) | Methyl | Reactive double bond for conjugation |
| Dimethyl N-(4-aminobenzoyl)-L-glutamate | 328395-19-3 | C₁₄H₁₈N₂O₅ | 4-Aminobenzoyl | Methyl | Aromatic amine for drug targeting |
| Diethyl N-(4-methoxyphenyl)-L-glutamate | 920514-01-8 | C₁₆H₂₃NO₅ | 4-Methoxyphenyl | Ethyl | Methoxy group enhancing lipophilicity |
This feature may influence its pharmacokinetics and binding affinity in biological systems .
Comparison with Therapeutic Analogs
Dimethyl fumarate (DMF, CAS 624-49-7), a structurally distinct but functionally relevant ester, is FDA-approved for multiple sclerosis (MS) due to its Nrf2 pathway activation and anti-inflammatory effects. While DMF reduces annual relapse rates by 50% in MS patients, this compound’s bioactivity remains uncharacterized. However, the presence of a methylidene group could confer unique reactivity, such as covalent binding to cysteine residues in proteins, analogous to other α,β-unsaturated carbonyl compounds .
Physicochemical Properties
- This compound’s methyl esters may limit bioavailability compared to ethyl analogs .
- Stability : The α,β-unsaturated ester in this compound may render it prone to hydrolysis or nucleophilic attack, necessitating stabilization strategies (e.g., prodrug formulations) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 4-methylidene-L-glutamate, and what spectroscopic techniques are essential for its characterization?
- Methodological Answer : The synthesis typically involves esterification of 4-methylidene-L-glutamic acid using methanol under acid catalysis. Key steps include refluxing with thionyl chloride (SOCl₂) to activate the carboxyl groups, followed by purification via column chromatography. Characterization requires a combination of ¹H/¹³C NMR (to confirm methyl ester groups and methylidene geometry) and HPLC-MS (for purity assessment). Ensure reproducibility by documenting reaction conditions (e.g., temperature, stoichiometry) and validating spectral data against reference libraries .
Q. How can researchers assess the stability and solubility of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic buffers) followed by HPLC analysis to track decomposition products. Solubility profiles can be determined via phase-solubility experiments in solvents like DMSO, water, or ethanol, using gravimetric or UV-Vis spectrophotometry. For reproducibility, standardize temperature (e.g., 25°C) and report deviations in pH or ionic strength .
Q. What are the best practices for data management and reproducibility in studies involving this compound?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) to log raw data (e.g., reaction yields, spectral peaks) with timestamps and metadata. Use software like ChemDraw or MestReNova for spectral annotation. Processed data should include error margins (e.g., ±SD for triplicate measurements) and be archived in repositories like Zenodo. Append raw datasets (e.g., NMR FID files) to publications for independent verification .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply full or fractional factorial design to test variables such as catalyst concentration, temperature, and solvent polarity. Use software like JMP or Minitab to analyze interactions between factors and identify optimal conditions. For example, a 2³ design (8 experiments) can reveal nonlinear effects of temperature on yield. Validate predictions with confirmatory runs and report Pareto charts to highlight significant factors .
Q. What computational approaches predict the reactivity of this compound in enzyme-catalyzed reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and binding affinities with target enzymes like glutamine synthetase. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational changes in aqueous environments. Validate predictions using in vitro assays (e.g., enzyme kinetics with Michaelis-Menten analysis) .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity in different solvent systems?
- Methodological Answer : Conduct sensitivity analysis to identify outliers or confounding variables (e.g., trace moisture in solvents). Cross-validate results with orthogonal techniques: compare NMR-derived purity with HPLC data or replicate experiments under inert atmospheres. Use Bayesian statistics to quantify uncertainty and refine hypotheses. Document discrepancies transparently in supplementary materials .
Q. What methodologies enable the integration of theoretical frameworks (e.g., QSAR) into the design of derivatives based on this compound?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train models with datasets from analogs (e.g., dimethyl glutamate derivatives) and validate via leave-one-out cross-validation. Use COMSOL Multiphysics for multiparameter optimization of physicochemical properties .
Q. How can in vivo studies be designed to evaluate the metabolic fate of this compound without interference from endogenous glutamates?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ²H) to track the compound in biological matrices. Use LC-MS/MS with selective reaction monitoring (SRM) to distinguish labeled analytes from background noise. Include negative controls (e.g., unlabeled compound) and validate extraction efficiency using spiked plasma/tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
